2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde
Overview
Description
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde is an organic compound with the molecular formula C9H6O6 and a molecular weight of 210.14 g/mol It is a derivative of phloroglucinol and is characterized by the presence of three formyl groups and three hydroxyl groups attached to a benzene ring
Mechanism of Action
Target of Action
It has been used in the synthesis of covalent organic frameworks (cofs) and as a catalyst in heterogeneous catalysis .
Mode of Action
It’s known that the compound’s aldehyde groups can participate in various reduction reactions . Due to the strong polarity of the aldehyde groups, this compound exhibits electrophilic characteristics, making it reactive with other strongly electrophilic compounds .
Biochemical Pathways
It has been used in the construction of covalent organic frameworks (cofs), which have applications in various fields including catalysis, gas storage, and drug delivery .
Result of Action
It has been used in the synthesis of covalent organic frameworks (cofs) and as a catalyst in heterogeneous catalysis . In one study, it was used to prepare CuS@COF nanosheets, which showed excellent photothermal conversion performance .
Action Environment
It’s known that the compound should be stored at a temperature of 2-8°c .
Biochemical Analysis
Biochemical Properties
The aldehyde groups of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde can participate in various reduction reactions. Due to the strong polarity of the aldehyde groups, this substance has a certain electrophilicity and can easily react with other compounds with strong electrophilicity .
Molecular Mechanism
Its aldehyde groups may interact with biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde typically involves the reaction of phloroglucinol with hexamethylenetetramine (urotropine) in the presence of trifluoroacetic acid. The reaction is carried out under an inert atmosphere at elevated temperatures (around 100°C) for a few hours . The reaction can be summarized as follows: [ \text{Phloroglucinol} + \text{Urotropine} \xrightarrow{\text{Trifluoroacetic acid, 100°C}} \text{this compound} ]
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment. The key to successful industrial production lies in maintaining the purity of the starting materials and controlling the reaction environment to ensure high yields and product quality.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl groups to hydroxyl groups, resulting in polyhydroxybenzene derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Polyhydroxybenzene derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde has a wide range of applications in scientific research:
Biology: The compound’s fluorescent properties make it useful as a fluorescent marker in biological studies.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of advanced materials and fine chemicals.
Comparison with Similar Compounds
- 1,3,5-Triformylphloroglucinol
- 2,4,6-Triformylphloroglucinol
- 2,4,6-Trichloro-1,3,5-benzenetricarbaldehyde
- 1,3,5-Benzenetricarboxaldehyde
Comparison: 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde is unique due to the presence of both formyl and hydroxyl groups, which confer distinct chemical reactivity and versatility. Compared to its analogs, it offers a broader range of reactions and applications, particularly in the synthesis of fluorescent markers and advanced materials .
Properties
IUPAC Name |
2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O6/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14/h1-3,13-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPNIDMXEKQLMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1O)C=O)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34374-88-4 | |
Record name | 2,4,6-Triformylphloroglucinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde a suitable building block for Covalent Organic Frameworks (COFs)?
A1: this compound possesses three aldehyde groups that can readily undergo reversible condensation reactions with amine-containing molecules. This allows for the construction of highly ordered, porous networks known as COFs. These COFs often exhibit large surface areas and tunable pore sizes, making them attractive for applications like gas adsorption and separation. For instance, one study used this compound alongside p-phenylenediamine to create a magnetic COF (TpPa-1) for the extraction of aromatic amine metabolites from urine samples prior to HPLC-MS/MS analysis. []
Q2: How does the incorporation of this compound-based materials influence the performance of electrochemical sensors?
A2: The structure of this compound enables the formation of intricate, porous structures when combined with other molecules to create COFs. These COFs can be further modified with nanoparticles, like platinum nanoparticles (PtNPs) and multi-walled carbon nanotubes (MWCNTs), to enhance their catalytic activity and electrical conductivity. [] This synergistic effect was demonstrated in a study where a PtNPs-CPOFs-MWCNTs composite, synthesized using this compound, exhibited excellent sensitivity and a low detection limit for thymol, showcasing its promise for electrochemical sensing applications. []
Q3: What are the advantages of using this compound in the design of photothermal/photodynamic therapeutic platforms?
A3: this compound can be utilized to create a porous COF shell around nanoparticles like copper sulfide (CuS). This shell structure, formed through reactions with molecules like 4,7-bis(4-aminophenyl)-2,1,3-benzothiadiazole (BTD), facilitates oxygen contact and enhances singlet oxygen generation upon light irradiation. [] This property, coupled with the photothermal conversion capabilities of CuS, makes these CuS@COF nanosheets promising candidates for combined photothermal/photodynamic therapies. []
Q4: Are there any structural characterizations available for materials synthesized using this compound?
A4: Yes, various characterization techniques have been employed to investigate the structural features of materials synthesized using this compound. For example, nitrogen adsorption–desorption isotherms, High-resolution Transmission Electron Microscopy (HRTEM), Fourier-transform infrared spectroscopy (FTIR), and X-ray diffraction (XRD) are commonly used to determine the morphology, pore structure, surface area, and chemical composition of COFs created with this compound. [] These techniques help researchers understand the relationship between the material's structure and its performance in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.